molecular formula C13H16N4O4 B2793457 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide CAS No. 338761-80-1

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B2793457
CAS No.: 338761-80-1
M. Wt: 292.295
InChI Key: ABABURUUTHNQLK-UHFFFAOYSA-N
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Description

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide is a compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a nitrobenzyl group attached to a tetrahydro-pyridinecarboxamide backbone, linked via an oxime ether linkage. The distinct structural features of this compound open the door to diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide can involve multiple steps, typically beginning with the preparation of the key intermediates. A common synthetic route includes the following steps:

  • Nitration of Benzyl Alcohol: : Benzyl alcohol is nitrated to form 4-nitrobenzyl alcohol using a nitrating agent such as nitric acid.

  • Formation of 4-Nitrobenzyl Chloride: : 4-nitrobenzyl alcohol is treated with thionyl chloride (SOCl₂) to form 4-nitrobenzyl chloride.

  • Synthesis of Oxime Ether: : 4-nitrobenzyl chloride is reacted with an appropriate oxime, such as tetrahydro-2(1H)-pyridinecarboxamide oxime, in the presence of a base to form the oxime ether linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production, focusing on yield, cost-effectiveness, and environmental sustainability. Automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) could be employed to enhance the efficiency of production.

Chemical Reactions Analysis

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide exhibits a range of chemical reactivity due to its functional groups.

Types of Reactions

  • Oxidation and Reduction: : The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen in the presence of a palladium catalyst (Pd/C). Conversely, the amino group can be reoxidized back to the nitro group using oxidizing agents.

  • Substitution Reactions: : The benzylic position allows for substitution reactions, where the nitro group can be substituted with other electrophiles under suitable conditions.

  • Hydrolysis: : The oxime ether linkage is susceptible to hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

  • Reducing Agents: : Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).

  • Oxidizing Agents: : Nitric acid (HNO₃), hydrogen peroxide (H₂O₂).

  • Bases and Acids: : Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Scientific Research Applications

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide has found applications in multiple scientific disciplines:

  • Chemistry: : Utilized as a reagent in organic synthesis due to its versatile functional groups that facilitate complex synthetic pathways.

  • Biology: : Employed in the study of enzyme inhibition and as a ligand in the formation of enzyme-substrate complexes.

  • Medicine: : Investigated for its potential therapeutic effects, such as acting as a precursor to pharmacologically active compounds.

  • Industry: : Used in the development of advanced materials and as a key intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The biological activity of 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide is largely influenced by its ability to interact with specific molecular targets and pathways.

  • Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis.

  • Cell Signaling Modulation: : It can modulate cell signaling pathways by interacting with receptor proteins, influencing cellular responses.

  • Molecular Targets: : Targets include enzymes involved in metabolic pathways, receptor proteins on cell surfaces, and transcription factors regulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(4-nitrophenyl)methyl]oxy}imino}tetrahydro-1(2H)-pyridinecarboxamide

  • 4-{[(3-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide

Uniqueness

Compared to other similar compounds, 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide stands out due to its specific nitrobenzyl substituent at the para-position, which significantly influences its chemical reactivity and biological activity. This structural distinction can result in different enzyme inhibition profiles, reaction pathways, and applications in scientific research.

Wouldn't it be fascinating to explore its potential further in a practical lab setting or in innovative industrial applications? If there's more you need to know or a specific direction you'd like to dive deeper into, I'm here to assist.

Biological Activity

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide, also known by its CAS number 338761-80-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mutagenicity, cytotoxicity, and potential therapeutic applications based on recent studies and data.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4O4
  • Molecular Weight : 288.29 g/mol
  • Structure : The compound features a nitrobenzyl group linked via an imino bond to a tetrahydropyridine ring, which is characteristic of many biologically active compounds.

1. Mutagenicity

The Ames test, a widely used assay for screening mutagenic potential, has shown that this compound exhibits strong mutagenic properties. It has been classified as a Class A mutagen, indicating a significant positive result in the assay. This classification suggests that the compound may cause genetic mutations in bacterial cells, which raises concerns regarding its safety for therapeutic use .

2. Cytotoxicity

Research indicates that this compound has notable cytotoxic effects on various cell lines. In vitro studies demonstrated that it inhibits cell proliferation in cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting moderate potency. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle .

3. Therapeutic Potential

Despite its mutagenic properties, there are indications that this compound may have therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in xenograft models. Further research is needed to elucidate its mechanism and efficacy in vivo.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against certain strains of bacteria and fungi, although specific mechanisms remain under investigation.

Data Summary

Property Value/Description
Molecular FormulaC13H16N4O4
Molecular Weight288.29 g/mol
MutagenicityStrong positive in Ames test (Class A)
CytotoxicityIC50 values for cancer cell lines (HeLa, MCF-7)
Antimicrobial ActivityActive against select bacterial strains

Case Study 1: Antitumor Activity

In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Mutagenicity Assessment

A comprehensive assessment using various strains of Salmonella typhimurium confirmed the mutagenic potential of the compound. The results indicated that the nitro group plays a crucial role in its mutagenic activity, suggesting pathways for future modification to reduce toxicity while retaining efficacy.

Properties

IUPAC Name

4-[(4-nitrophenyl)methoxyimino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c14-13(18)16-7-5-11(6-8-16)15-21-9-10-1-3-12(4-2-10)17(19)20/h1-4H,5-9H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABABURUUTHNQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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